molecular formula C19H18ClNO4S B2727642 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097922-35-3

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2727642
CAS No.: 2097922-35-3
M. Wt: 391.87
InChI Key: YCMFZKBNDDRTLI-UHFFFAOYSA-N
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Description

12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound known for its diverse applications in chemical research and industry. Its structure comprises a benzenesulfonyl group, a chlorine atom, two methyl groups, and a unique azatricyclo skeleton with an oxa bridge, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis. One common route starts with the sulfonylation of an appropriate aromatic precursor to introduce the benzenesulfonyl group. The subsequent steps involve chlorination, methylation, and the formation of the azatricyclo scaffold through cyclization reactions.

Industrial Production Methods

In an industrial context, the synthesis of 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may utilize continuous flow reactors to improve the yield and efficiency. Catalysts such as Lewis acids can be employed to accelerate the reactions, and optimized temperature and pressure conditions ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The benzenesulfonyl group can be oxidized further under specific conditions.

  • Reduction: Reduction reactions may target the chlorine or nitro groups if present.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium hydride (NaH) or acetyl chloride (CH3COCl) for nucleophilic substitutions, and electrophiles such as bromine (Br2) for electrophilic substitutions.

Major Products

Major products depend on the site of reaction; for example, oxidation may yield sulfone derivatives, while reduction typically results in the dehalogenated product or amine derivatives.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: As an intermediate in the synthesis of complex molecules.

  • Biology: Investigated for its potential activity as a pharmacophore.

  • Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: It can interact with various enzymes, inhibiting or activating them, depending on the functional groups involved.

  • Pathways: The compound may participate in metabolic pathways, altering biochemical processes at the cellular level.

Comparison with Similar Compounds

Unique Aspects

Compared to similar compounds, 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one stands out due to its unique azatricyclo scaffold and the presence of both benzenesulfonyl and chloro groups, which impart distinct reactivity and biological activity.

Similar Compounds

  • Benzenesulfonyl derivatives: Compounds like benzenesulfonyl chloride.

  • Chloro-derivatives: Compounds such as 4-chlorotoluene.

  • Azatricyclo structures: Similar to azatricyclo[4.3.1.0^{2,7}]decane derivatives.

Properties

IUPAC Name

12-(benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-19-11-15(14-10-12(20)8-9-16(14)25-19)17(18(22)21(19)2)26(23,24)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFZKBNDDRTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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